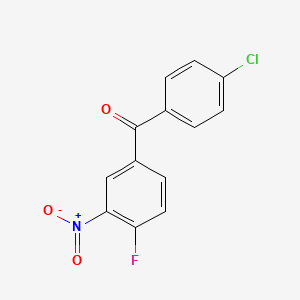

4'-Chloro-4-fluoro-3-nitrobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Chloro-4-fluoro-3-nitrobenzophenone is an organic compound with the molecular formula C13H7ClFNO3 It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-fluoro-3-nitrobenzophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-chloro-3-nitrobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-4-fluoro-3-nitrobenzophenone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Types of Reactions:

Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, and other nucleophiles in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

Reduction: 4’-Chloro-4-fluoro-3-aminobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4'-Chloro-4-fluoro-3-nitrobenzophenone serves as a versatile intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, including:

- Benzimidazoles : These compounds have diverse biological activities, including antimicrobial and anticancer properties.

- Polymersomes : The compound is used to synthesize polymersomes, which are nanocarriers for drug delivery.

Pharmaceuticals

The compound is a precursor for synthesizing various pharmaceutical agents. Notable applications include:

- Antimycobacterial Agents : Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

- Cholinesterase Inhibitors : Certain analogs derived from this compound exhibit inhibition of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer’s.

Material Science

The unique chemical structure of this compound allows it to be used in developing new materials with specific properties, such as:

- Fluorescent Dyes : Its reactivity can be harnessed to create dyes with applications in imaging and sensing technologies.

- Polymeric Materials : The compound contributes to the development of polymers with tailored mechanical and thermal properties.

Case Study 1: Antimycobacterial Activity

A study published in the European Journal of Medicinal Chemistry explored novel benzimidazole derivatives synthesized from this compound. These derivatives demonstrated significant antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential for therapeutic development.

Case Study 2: Cholinesterase Inhibition

Research focused on synthesizing benzimidazole derivatives from this compound revealed significant inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition suggests potential therapeutic effects in cognitive disorders, providing a pathway for drug development targeting neurodegenerative diseases.

Case Study 3: Anticancer Properties

In vitro studies assessed the cytotoxic effects of benzophenone derivatives on various cancer cell lines. Some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 4’-Chloro-4-fluoro-3-nitrobenzophenone largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s electronic properties and reactivity. These substituents can affect the compound’s interaction with biological molecules, potentially leading to applications in drug development .

Comparison with Similar Compounds

- 4-Chloro-4’-fluoro-3-aminobenzophenone

- 4-Chloro-4’-fluoro-3-methoxybenzophenone

- 4-Chloro-4’-fluoro-3-hydroxybenzophenone

Comparison: 4’-Chloro-4-fluoro-3-nitrobenzophenone is unique due to the presence of both chloro and fluoro substituents along with a nitro group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, the nitro group in 4’-Chloro-4-fluoro-3-nitrobenzophenone provides additional reactivity, allowing for further functionalization and derivatization .

Biological Activity

4'-Chloro-4-fluoro-3-nitrobenzophenone (C₁₃H₇ClFNO₃) is a synthetic organic compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly flubendazole, an anthelmintic agent. This compound features a unique structure with both halogen (chlorine and fluorine) and nitro groups, which contribute to its biological activity. This article delves into the compound's biological properties, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of two phenyl rings connected by a carbonyl group, with substituents that enhance its reactivity. The molecular weight is approximately 279.65 g/mol. Its unique features include:

| Feature | Description |

|---|---|

| Chemical Formula | C₁₃H₇ClFNO₃ |

| Molecular Weight | 279.65 g/mol |

| Functional Groups | Chlorine (Cl), Fluorine (F), Nitro (NO₂) |

Anthelmintic Activity

One of the primary applications of this compound is in the synthesis of flubendazole, which is effective against a range of parasitic infections in veterinary medicine. Flubendazole acts by inhibiting the polymerization of tubulin, which is crucial for cell division in helminths. The effectiveness of flubendazole highlights the potential of this compound as a precursor in developing effective anthelmintic drugs.

Antimicrobial Properties

Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial activity. For instance, compounds derived from this benzophenone structure have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these derivatives often range from 40 to 50 µg/mL, demonstrating comparable potency to standard antibiotics like ceftriaxone .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds derived from this compound:

- Antimicrobial Activity Study : A study evaluated several derivatives against clinical isolates of bacteria. The results showed that certain derivatives had MIC values significantly lower than those of commonly used antibiotics, indicating their potential as new antimicrobial agents .

- Anticancer Activity : Research has also focused on the anticancer properties of derivatives related to this compound. Some studies reported IC₅₀ values ranging from 3 to 14 µM against various cancer cell lines, suggesting that modifications to the benzophenone structure can enhance its effectiveness in targeting cancer cells .

- Inflammation and Cytotoxicity Studies : Other investigations assessed the anti-inflammatory effects of certain derivatives. Compounds exhibited notable inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, suggesting their potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 4-Fluoro-4'-nitrobenzophenone | C₁₃H₈FNO₃ | Antimicrobial activity |

| 3-Nitro-4-chlorobenzophenone | C₁₃H₈ClNO₃ | Antiparasitic properties |

| 4-Amino-3-nitrobenzophenone | C₁₃H₉N₃O₂ | Anticancer activity |

Properties

Molecular Formula |

C13H7ClFNO3 |

|---|---|

Molecular Weight |

279.65 g/mol |

IUPAC Name |

(4-chlorophenyl)-(4-fluoro-3-nitrophenyl)methanone |

InChI |

InChI=1S/C13H7ClFNO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H |

InChI Key |

XHFITYZCCQFARP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.